5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes a bromine atom, a methanesulfonyl group, and an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by the introduction of a methanesulfonyl group. One common method includes:
Bromination: Reacting 2,3-dihydro-1H-inden-1-one with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Methanesulfonylation: Treating the brominated intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The methanesulfonyl group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Sulfone derivatives from the oxidation of the methanesulfonyl group.
Scientific Research Applications
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methanesulfonyl-2,3-dihydro-1H-inden-1-one: Unique due to the presence of both bromine and methanesulfonyl groups.
2,3-dihydro-1H-inden-1-one: Lacks the bromine and methanesulfonyl groups, making it less reactive.
5-bromo-2,3-dihydro-1H-inden-1-one: Contains bromine but lacks the methanesulfonyl group, altering its reactivity and applications.
Uniqueness
The combination of bromine and methanesulfonyl groups in this compound provides unique reactivity and potential for diverse applications, distinguishing it from similar compounds.
Properties
CAS No. |
2731009-78-0 |
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Molecular Formula |
C10H9BrO3S |
Molecular Weight |
289.1 |
Purity |
0 |
Origin of Product |
United States |
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